1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are of significant interest due to their structural similarity to naturally occurring nucleotides, allowing them to interact with biological systems effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions . The reaction can be summarized as follows:
Condensation Reaction: o-phenylenediamine reacts with 2-methoxybenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring.
Alkylation: The resulting benzimidazole is then alkylated with ethyl iodide to introduce the ethyl group at the 1-position.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while reduction may produce benzimidazole-2-ethylamine .
Wissenschaftliche Forschungsanwendungen
1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
5,6-dimethylbenzimidazole: A component of vitamin B12 with significant biological importance.
2-(2,2,2-trifluoroethyl)benzimidazole: Studied for its potential as a selective androgen receptor modulator.
Uniqueness
1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1H-benzimidazole is unique due to its specific structural features, such as the presence of the ethyl group at the 1-position and the methoxyphenyl group at the 2-position. These structural modifications can enhance its biological activity and selectivity compared to other benzimidazole derivatives .
Eigenschaften
Molekularformel |
C18H18N2O |
---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
1-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]benzimidazole |
InChI |
InChI=1S/C18H18N2O/c1-3-20-16-10-6-5-9-15(16)19-18(20)13-12-14-8-4-7-11-17(14)21-2/h4-13H,3H2,1-2H3/b13-12+ |
InChI-Schlüssel |
BGKINZKRPVXMSM-OUKQBFOZSA-N |
Isomerische SMILES |
CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3OC |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.